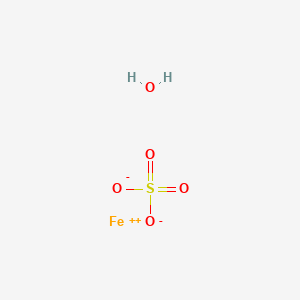

Ferrous sulfate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ferrous sulfate monohydrate, scientifically known as iron(II) sulfate monohydrate, is a chemical compound with the formula FeSO₄·H₂O. It is a derivative of iron sulfate and is characterized by its high solubility in water. This compound plays a crucial role in various industrial and environmental processes, making it an essential component in modern chemistry .

Mechanism of Action

Target of Action

Ferrous sulfate monohydrate primarily targets hemoglobin and myoglobin , proteins in red blood cells responsible for oxygen transport and storage . It also targets various enzymes, playing a crucial role in cellular growth and proliferation .

Mode of Action

This compound replenishes iron stores in the body . Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues . Iron deficiency can lead to the formation of small erythrocytes with insufficient hemoglobin, causing a condition known as microcytic anemia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the erythropoiesis pathway , responsible for the formation of new erythrocytes or red blood cells . Iron is an essential constituent of hemoglobin, and its deficiency can lead to anemia characterized by microcytosis, i.e., small red blood cells .

Pharmacokinetics

Iron from this compound is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20-30% in individuals with inadequate iron stores . Factors such as food and achlorhydria can decrease absorption . Iron is excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .

Result of Action

The primary result of this compound action is the prevention or treatment of iron deficiency anemia . By replenishing iron stores, it supports the formation of erythrocytes, ensuring adequate oxygen transport and storage . This can alleviate symptoms of anemia, such as fatigue and weakness.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the monohydrate form ensures stability and ease of handling, crucial for its application in diverse industrial processes . Its crystal structure allows for effective dissolution and interaction in aqueous solutions, enhancing its reactivity and effectiveness in chemical reactions . High oral doses or rapid release of iron can saturate the iron transport system, leading to oxidative stress with potential adverse consequences .

Biochemical Analysis

Biochemical Properties

Ferrous sulfate monohydrate is used in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in pharmaceuticals as a source of iron . Iron is an essential metal of life, and its deficiency may cause various pathological processes related to iron deficiency anemia .

Cellular Effects

This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. As a source of iron, it plays a crucial role in the synthesis of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a source of iron, it is involved in the catalysis of several enzymatic reactions, including those involved in DNA synthesis and repair, and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is beneficial and helps to prevent iron deficiency. At high doses, it can be toxic and lead to iron overload .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels. As a source of iron, it is involved in the metabolism of proteins, carbohydrates, and fats .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It can be found in various compartments or organelles, depending on the cell type and physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous sulfate monohydrate is predominantly synthesized through the reaction of sulfuric acid with iron or by oxidizing pyrite (FeS₂). In industrial settings, it is commonly produced by the oxidation of ferrous sulfide or the direct reaction of iron with dilute sulfuric acid in an aqueous environment . The reaction conditions typically involve heating the mixture to facilitate the reaction and ensure complete conversion.

Industrial Production Methods: In industrial production, this compound is often obtained as a by-product of the steel pickling process or the production of titanium dioxide. The process involves the controlled oxidation of iron or iron sulfide in the presence of sulfuric acid, followed by crystallization and drying to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: Ferrous sulfate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to ferric sulfate (Fe₂(SO₄)₃) or ferric oxide (Fe₂O₃) under specific conditions.

Reduction: It can act as a reducing agent in certain chemical processes.

Substitution: It can participate in substitution reactions where the sulfate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃). The reaction typically occurs at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO) can be used.

Substitution: Reactions with other acids or salts can lead to the formation of different iron compounds.

Major Products Formed:

Oxidation: Ferric sulfate (Fe₂(SO₄)₃), ferric oxide (Fe₂O₃)

Reduction: Iron metal (Fe), iron(II) chloride (FeCl₂)

Substitution: Various iron salts depending on the reacting anion.

Scientific Research Applications

Ferrous sulfate monohydrate has extensive applications across various fields:

Biology: It is employed in the study of iron metabolism and as a supplement in cell culture media.

Medicine: It is widely used as a dietary supplement to treat iron-deficiency anemia.

Industry: It serves as a coagulant in water treatment, a soil amendment in agriculture to correct iron deficiency in plants, and a component in the production of dyes and inks

Comparison with Similar Compounds

Ferrous sulfate monohydrate can be compared with other iron sulfate hydrates, such as:

Ferrous sulfate heptahydrate (FeSO₄·7H₂O):

Ferrous sulfate anhydrous (FeSO₄): This form lacks water molecules and is used in applications where a dry form of iron sulfate is required.

Ferric sulfate (Fe₂(SO₄)₃): An oxidized form of iron sulfate used in water treatment and as a coagulant.

This compound is unique due to its balance of stability and solubility, making it suitable for a wide range of applications in both industrial and medical fields.

Properties

CAS No. |

17375-41-6 |

|---|---|

Molecular Formula |

FeH4O5S |

Molecular Weight |

171.94 g/mol |

IUPAC Name |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

SMILES |

O.[O-]S(=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

O.OS(=O)(=O)O.[Fe] |

Key on ui other cas no. |

17375-41-6 |

Pictograms |

Irritant |

Related CAS |

20908-72-9 58694-83-0 10028-21-4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

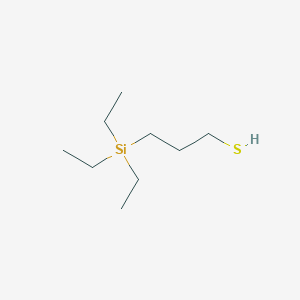

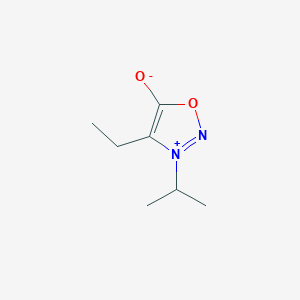

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)